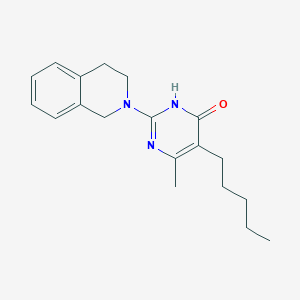![molecular formula C18H25N3O2 B3725094 2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone](/img/structure/B3725094.png)
2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone
Descripción general
Descripción
2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone, also known as EPM, is a novel compound with potential therapeutic applications. It belongs to the class of pyrimidinone derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II, tyrosine kinase, and cyclooxygenase-2. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of various enzymes involved in cell proliferation and survival. In neuronal cells, this compound has been shown to have neuroprotective effects by reducing oxidative stress, inhibiting inflammation, and regulating cellular energy metabolism. In cardiac cells, this compound has been shown to improve cardiac function by reducing inflammation, oxidative stress, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its low water solubility, which can limit its use in in vitro assays, and its relatively high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for 2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone research, including further studies on its mechanism of action, optimization of its synthesis, and development of novel formulations for clinical use. This compound has also shown potential for use in combination with other drugs or therapies, and further studies are needed to explore these possibilities. Additionally, this compound has shown promise for use in the treatment of various diseases, and further studies are needed to evaluate its safety and efficacy in clinical trials.
Aplicaciones Científicas De Investigación
2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and cardiology. In oncology, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been studied for its neuroprotective effects in animal models of cerebral ischemia, Parkinson's disease, and Alzheimer's disease. In cardiology, this compound has been shown to have anti-inflammatory and anti-oxidative effects and to improve cardiac function in animal models of myocardial infarction.
Propiedades
IUPAC Name |
2-(4-ethoxyanilino)-4-methyl-5-pentyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-4-6-7-8-16-13(3)19-18(21-17(16)22)20-14-9-11-15(12-10-14)23-5-2/h9-12H,4-8H2,1-3H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRKWABRHNFNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=CC=C(C=C2)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-methyl-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3725027.png)
![N-(2-chlorophenyl)-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B3725032.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3725034.png)
![2-(isopropylthio)-8,8-dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3725051.png)
![N-{anilino[(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B3725054.png)
![diethyl [amino(2-isobutyrylhydrazino)methylene]malonate](/img/structure/B3725069.png)
![2-[(4-methylbenzyl)thio]-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3725083.png)

![5-(2-chlorophenyl)-2-[(3-methylbutyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3725101.png)
![2-{[1-(2-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3725105.png)
![6-methyl-5-(3-methylbutyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B3725106.png)
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B3725109.png)
![2-{[1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B3725112.png)
